tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate
Overview
Description
Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate is a heterocyclic compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiazine ring system, which is fused with a benzene ring and contains a tert-butyl ester group.
Mechanism of Action
Target of Action
The primary target of tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The compound’s 2H-benzo[b][1,4]thiazin-3(4H)-one ring exhibits a π–π interaction with the indole ring of the amino acid Trp286 in AChE . Additionally, the carbonyl group of the 2H-benzo[b][1,4]thiazin-3(4H)-one ring forms a hydrogen bond with the amine group of Ser293 .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and location within the body.
Biochemical Analysis
Biochemical Properties
Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound interacts with other biomolecules such as proteins and receptors, forming hydrogen bonds and π-π interactions that stabilize its binding .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive functions . In cancer cells, it has shown potential cytotoxic effects, leading to apoptosis or programmed cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding involves hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and other target enzymes, resulting in lasting changes in cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, it can induce adverse effects such as neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate typically involves the ring expansion of 2-aminobenzothiazoles with terminal alkynes. This reaction can be catalyzed by copper-organic frameworks, such as Cu-MOF-74, under solvothermal conditions . The reaction proceeds efficiently with a combination of 5 mol% framework catalyst, 20 mol% cesium carbonate, and 3 equivalents of di-tert-butyl peroxide, leading to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted benzothiazine derivatives.
Scientific Research Applications
Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of acetylcholinesterase inhibitors, which are potential therapeutic agents for Alzheimer’s disease.
Biological Studies: The compound exhibits significant antioxidant activity and has been studied for its ability to permeate the blood-brain barrier.
Industrial Applications: Benzothiazine derivatives are used in the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]thiazin-3(4H)-one: A closely related compound with similar biological activities.
Pyrazolo[3,4-d][1,4]thiazines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate is unique due to its tert-butyl ester group, which can influence its solubility, stability, and biological activity. This structural feature distinguishes it from other benzothiazine derivatives and can enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
tert-butyl 2,3-dihydro-1,4-benzothiazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)16-12(15)14-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVYHLNBCWKXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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